molecular formula C10H15NO B1441927 2-Amino-3-(o-tolyl)propan-1-ol CAS No. 35373-64-9

2-Amino-3-(o-tolyl)propan-1-ol

Cat. No. B1441927
CAS RN: 35373-64-9
M. Wt: 165.23 g/mol
InChI Key: YVWFFJRQKHLWQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-(o-tolyl)propan-1-ol is an organic compound . It is used in the pharmaceutical industry and other sectors . The molecular formula of this compound is C10H15NO .


Molecular Structure Analysis

The molecular weight of 2-Amino-3-(o-tolyl)propan-1-ol is 165.23 g/mol . The exact structure is not provided in the search results.

Scientific Research Applications

1. Pharmaceutical Synthesis

  • Application : “2-Amino-3-(o-tolyl)propan-1-ol” is used in the synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives .
  • Method : The process involves the application of immobilised whole-cell biocatalysts with ®-transaminase activity . The synthesis starts from prochiral ketones .
  • Results : After optimisation of the asymmetric synthesis, the ®-enantiomers could be produced with 88–89% conversion and >99% ee, while the (S)-enantiomers could be selectively obtained as the unreacted fraction of the corresponding racemic amines in kinetic resolution with >48% conversion and >95% ee .

2. Antimicrobial Research

  • Application : “2-Amino-3-(o-tolyl)propan-1-ol” is used in the synthesis of 1,2,3-triazole hybrids with amine-ester functionality . These compounds have shown antimicrobial activities .
  • Method : The synthesis involves a Cu (I) catalyzed [3+2] dipolar cycloaddition between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates .
  • Results : In vitro assay of developed synthetics with different microbial strains including S. aureus, B. Subtilis, E. Coli, S. enterica, C albicans and R. Oryzae have been conducted. Moderate to excellent activity was observed from majority of the compounds against the tested strains .

Safety And Hazards

The safety data sheet for 2-Amino-3-(o-tolyl)propan-1-ol suggests that it is combustible and causes severe skin burns and eye damage . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to avoid getting it in eyes, on skin, or on clothing .

properties

IUPAC Name

2-amino-3-(2-methylphenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-8-4-2-3-5-9(8)6-10(11)7-12/h2-5,10,12H,6-7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVWFFJRQKHLWQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601303825
Record name β-Amino-2-methylbenzenepropanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601303825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-(o-tolyl)propan-1-ol

CAS RN

35373-64-9
Record name β-Amino-2-methylbenzenepropanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35373-64-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-Amino-2-methylbenzenepropanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601303825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-3-(o-tolyl)propan-1-ol
Reactant of Route 2
2-Amino-3-(o-tolyl)propan-1-ol
Reactant of Route 3
2-Amino-3-(o-tolyl)propan-1-ol
Reactant of Route 4
2-Amino-3-(o-tolyl)propan-1-ol
Reactant of Route 5
2-Amino-3-(o-tolyl)propan-1-ol
Reactant of Route 6
2-Amino-3-(o-tolyl)propan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.